2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone
CAS No.: 144685-61-0
Cat. No.: VC3240944
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144685-61-0 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 2-(methylamino)-1-pyrrolidin-1-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-8-6-7(10)9-4-2-3-5-9;/h8H,2-6H2,1H3;1H |
| Standard InChI Key | BOHWBCXULARPPK-UHFFFAOYSA-N |
| SMILES | CNCC(=O)N1CCCC1.Cl |
| Canonical SMILES | CNCC(=O)N1CCCC1.Cl |
Introduction
2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol . It is structurally related to other compounds that have been studied for their biological activities, particularly in the context of medicinal chemistry. This compound features a pyrrolidine moiety attached to an ethanone structure, which is a common motif in various pharmacologically active molecules.
Synthesis and Preparation
The synthesis of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis techniques. These methods can vary depending on the desired yield and purity levels. Common synthetic pathways may include reactions that form the ethanone backbone and subsequent attachment of the pyrrolidine and methylamino groups.
Biological Activity and Research Findings
While specific biological activities of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone are not extensively documented, compounds with similar structures have been studied for their potential pharmacological effects. The presence of a pyrrolidine ring and a methylamino group suggests that this compound could interact with various biological targets, such as receptors or enzymes, which is a common theme in medicinal chemistry research.
| Compound | CAS Number | Key Characteristics |
|---|---|---|
| 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | 144685-61-0 | Related structure; potential biological activity |
| 2-Amino-1-pyrrolidin-1-yl-ethanone hydrochloride | 21949208 | Similar structure; potential CNS effects |
| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | 27594-60-1 | Contains phenyl group; used in medicinal chemistry |
Future Directions and Potential Applications
Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. Its structural characteristics suggest potential applications in drug development, particularly in areas where compounds with similar motifs have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume